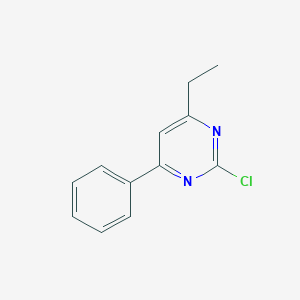
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide is a chemical compound known for its role as a calmodulin inhibitor. Calmodulin is a calcium-binding messenger protein expressed in all eukaryotic cells, and it plays a pivotal role in various cellular processes. This compound has been extensively studied for its ability to modulate calmodulin activity, making it valuable in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide typically involves the reaction of 5-bromonaphthalene-2-sulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Biochemistry: Used as a calmodulin inhibitor to study calcium signaling pathways.
Pharmacology: Investigated for its potential therapeutic effects in diseases where calmodulin plays a role.
Cell Biology: Utilized to explore the role of calmodulin in cellular processes such as cell division and apoptosis.
Neuroscience: Employed in studies of neuronal signaling and plasticity
Mechanism of Action
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide exerts its effects by binding to calmodulin, thereby inhibiting its interaction with target proteins. This inhibition disrupts calcium signaling pathways, which can affect various cellular processes. The compound also blocks certain ion channels, such as the human ether-à-go-go-related gene (hERG) potassium channels, further influencing cellular activities .
Comparison with Similar Compounds
N-(6-Aminohexyl)-5-bromonaphthalene-2-sulfonamide is similar to other calmodulin inhibitors such as:
N-(6-Aminohexyl)-1-naphthalenesulfonamide: Lacks the bromine atom, making it less potent.
Trifluoperazine: A phenothiazine derivative with broader pharmacological effects.
Chlorpromazine: Another phenothiazine with antipsychotic properties but also inhibits calmodulin .
Conclusion
This compound is a valuable compound in scientific research due to its ability to inhibit calmodulin and modulate calcium signaling pathways. Its synthesis, chemical reactivity, and diverse applications make it a significant tool in various fields of study.
Properties
CAS No. |
85353-17-9 |
|---|---|
Molecular Formula |
C16H21BrN2O2S |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-(6-aminohexyl)-5-bromonaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H21BrN2O2S/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18/h5-9,12,19H,1-4,10-11,18H2 |
InChI Key |
DPOZJZNIGIFOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


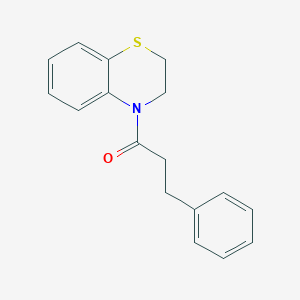


![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
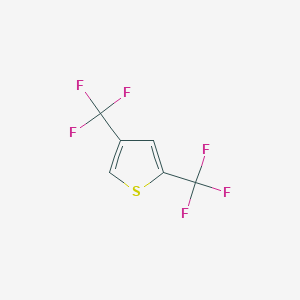
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
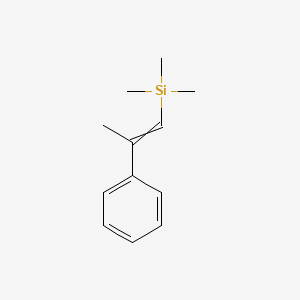
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
![[2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B14404738.png)
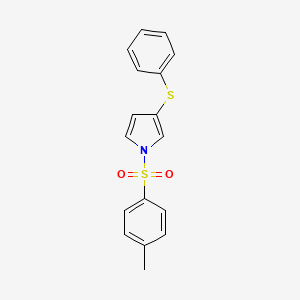
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
